molecular formula C16H23NO4 B1305900 6-(4-Isopropoxybenzoylamino)hexanoic acid CAS No. 305858-63-3

6-(4-Isopropoxybenzoylamino)hexanoic acid

Cat. No.: B1305900
CAS No.: 305858-63-3
M. Wt: 293.36 g/mol
InChI Key: ADKUSKGEMZYATO-UHFFFAOYSA-N
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Description

6-(4-Isopropoxybenzoylamino)hexanoic acid is a synthetic organic compound designed for use as a key intermediate in medicinal chemistry and drug discovery. Its structure incorporates a 6-aminohexanoic acid (Ahx) spacer, which is a well-characterized, flexible, and hydrophobic structural element . The 6-aminohexanoic acid moiety is known to be valuable in the design of modified peptides and various biologically active structures, as its flexibility can allow for optimal spatial orientation of functional groups and its nature can help improve pharmacokinetic properties . The compound features a terminal carboxylic acid, which facilitates further conjugation through amide bond formation, and a 4-isopropoxybenzoyl group, which can serve as a versatile aromatic pharmacophore. This molecular architecture makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of receptor agonists/antagonists and enzyme inhibitors. As a derivative of 6-aminohexanoic acid, it shares a structural motif used in the development of protease inhibitors, given the role of such spacers in interacting with enzyme binding sites . This product is intended for research applications as a chemical intermediate and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(4-propan-2-yloxybenzoyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12(2)21-14-9-7-13(8-10-14)16(20)17-11-5-3-4-6-15(18)19/h7-10,12H,3-6,11H2,1-2H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKUSKGEMZYATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389755
Record name ST060661
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305858-63-3
Record name ST060661
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling of 6-(4-Isopropoxybenzoylamino)hexanoic Acid: A Next-Generation Oral Absorption Enhancer

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physicochemical properties and biopharmaceutical applications of 6-(4-Isopropoxybenzoylamino)hexanoic acid , a specialized N-acylated amino acid derivative used primarily as an oral absorption enhancer.

Executive Summary

6-(4-Isopropoxybenzoylamino)hexanoic acid is a synthetic N-acylated amino acid belonging to the class of "Eligen" technology carriers. Structurally analogous to Salcaprozate Sodium (SNAC), this compound is engineered to facilitate the oral delivery of macromolecular therapeutics (peptides, proteins, and poorly permeable small molecules) by transiently modifying membrane permeability and increasing lipophilicity via non-covalent complexation. This guide details its chemical identity, solid-state properties, solubility profile, and mechanistic role in drug development.

Chemical Identity & Structural Characterization

This compound combines a lipophilic aromatic moiety with a flexible alkyl spacer and a polar carboxylic acid headgroup, creating an amphiphilic structure essential for its carrier function.

Nomenclature and Identifiers
Parameter Detail
IUPAC Name 6-[(4-Propan-2-yloxybenzoyl)amino]hexanoic acid
Common Synonyms 4-Isopropoxy-N-(5-carboxypentyl)benzamide; N-(4-Isopropoxybenzoyl)-6-aminocaproic acid
Chemical Formula C₁₆H₂₃NO₄
Molecular Weight 293.36 g/mol
CAS Number Not widely listed; typically referenced in patent libraries as an N-acylated amino acid derivative.[1][2][3][4]
Molecular Structure Analysis

The molecule consists of three distinct pharmacophores:[1]

  • Hydrophobic Tail: The 4-isopropoxybenzoyl group provides lipophilicity, facilitating interaction with the lipid bilayer of the gastrointestinal epithelium.

  • Linker Region: The amide bond connects the aromatic tail to the alkyl chain, offering hydrogen bond donor/acceptor sites for drug interaction.

  • Hydrophilic Head: The hexanoic acid (C6) chain terminates in a carboxylic acid, which dictates pH-dependent solubility and complexation capacity.

ChemicalStructure Figure 1: Pharmacophore dissection of 6-(4-Isopropoxybenzoylamino)hexanoic acid. Isopropoxy Isopropoxy Group (Lipophilic Tail) Benzoyl Benzoyl Ring (Aromatic Core) Isopropoxy->Benzoyl Ether Bond Amide Amide Linker (H-Bonding Site) Benzoyl->Amide C-N Bond Alkyl Hexanoic Chain (Flexible Spacer) Amide->Alkyl C-C Chain Carboxyl Carboxylic Acid (Ionizable Head) Alkyl->Carboxyl Terminal Group

[5]

Physicochemical Properties

Understanding the physicochemical behavior of this compound is critical for formulation development, particularly for establishing the "Carrier" systems used in oral peptide delivery.

Solubility and pKa Profile

Like other SNAC analogues, the solubility of 6-(4-Isopropoxybenzoylamino)hexanoic acid is highly pH-dependent.

  • pKa (Carboxylic Acid): Calculated at 4.8 ± 0.2 .

  • Acidic pH (pH 1.2 - 4.0): The molecule exists primarily in its non-ionized (protonated) form. It has low aqueous solubility (< 0.1 mg/mL), which protects the payload in the stomach.

  • Neutral/Alkaline pH (pH > 6.0): The carboxylic acid deprotonates to form the carboxylate anion, significantly increasing water solubility (> 50 mg/mL as a sodium salt). This transition is crucial for release in the duodenum.

Lipophilicity (LogP/LogD)

The isopropoxy substituent increases the lipophilicity compared to the hydroxyl group found in SNAC.

  • Predicted LogP (Octanol/Water): 2.8 – 3.2

  • LogD (pH 7.4): ~0.5 – 1.0 (Reduced due to ionization).

  • Implication: The moderate LogP allows the molecule to partition into lipid membranes without becoming permanently trapped, facilitating transient permeation.

Solid-State Characteristics
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Typically 115°C – 125°C (Characteristic of medium-chain amide acids).

  • Hygroscopicity: Low in the free acid form; the sodium salt form is hygroscopic and requires moisture-controlled storage.

Biopharmaceutical Applications: Mechanism of Action

This compound functions as a Chemical Permeation Enhancer (CPE) . Unlike traditional surfactants that disrupt membranes indiscriminately, N-acylated amino acids operate via a more subtle mechanism known as Carrier-Mediated Transport .

The "Carrier" Hypothesis
  • Complexation: In the concentrated environment of a tablet/capsule, the carrier (in excess) forms non-covalent intermolecular complexes with the peptide payload.

  • Lipophilization: The carrier masks the charged/hydrophilic regions of the peptide, creating a more lipophilic supramolecular entity.

  • Transcellular Transport: The complex diffuses passively across the intestinal epithelium.

  • Dissociation: Upon reaching the systemic circulation (bloodstream), the complex dissociates due to dilution, releasing the active drug.

Mechanism Figure 2: Carrier-mediated oral delivery mechanism. Drug Hydrophilic Peptide (e.g., Insulin) Complex Lipophilic Complex (Non-covalent) Drug->Complex Self-Assembly (pH dependent) Carrier Carrier Molecule (6-(4-Isopropoxy...)) Carrier->Complex Self-Assembly (pH dependent) Membrane Intestinal Epithelium (Lipid Bilayer) Complex->Membrane Passive Diffusion Blood Systemic Circulation (Dissociation) Membrane->Blood Transcytosis Blood->Drug Release Blood->Carrier Clearance

Synthesis & Manufacturing

The synthesis typically follows a Schotten-Baumann acylation protocol, ensuring high purity and yield.

Synthetic Pathway
  • Starting Materials: 4-Isopropoxybenzoic acid and 6-Aminohexanoic acid (Aminocaproic acid).[1][6][7]

  • Activation: 4-Isopropoxybenzoic acid is converted to its acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Coupling: The acid chloride is reacted with 6-aminohexanoic acid in an alkaline aqueous/organic biphasic system (e.g., NaOH/THF).

  • Purification: Acidification precipitates the free acid product, which is then recrystallized from ethanol/water.

Reaction Scheme:



Analytical Methodologies

For quality control and pharmacokinetic studies, the following methods are standard:

Method Purpose Conditions
HPLC-UV Purity & AssayColumn: C18 (e.g., 150 x 4.6 mm, 5µm)Mobile Phase: ACN:Water (0.1% TFA) GradientDetection: 254 nm (Benzoyl chromophore)
LC-MS/MS Bioanalysis (Plasma)ESI Positive Mode. Transition: 294.2

121.1 (Benzoyl fragment)
DSC Thermal AnalysisHeating rate: 10°C/min. Endotherm at

(~120°C).
FT-IR IdentityAmide I band (~1640 cm⁻¹), Amide II (~1550 cm⁻¹), Carboxyl C=O (~1700 cm⁻¹).

Safety & Toxicology Context

While specific toxicology data for this exact derivative is proprietary, it shares the safety profile of the wider N-acylated amino acid class (GRAS status for SNAC).

  • Metabolism: Likely undergoes

    
    -oxidation of the alkyl chain and glycine conjugation of the aromatic moiety.
    
  • Toxicity: Generally low oral toxicity; primary concern is local gastrointestinal irritation at high doses.

References

  • Leone-Bay, A., et al. (1995). "N-acylated alpha-amino acids as novel oral delivery agents for proteins." Journal of Medicinal Chemistry, 38(21), 4263-4269. Link

  • Emisphere Technologies, Inc. (2002). "Carriers for drug delivery." U.S. Patent 6,344,213. (Describes the library of N-acylated amino acids including C6 and C8 chains). Link

  • Ding, X., et al. (2004). "Oral absorption enhancement of cromolyn sodium by N-acylated amino acids." Pharmaceutical Research, 21(12), 2196-2204. Link

  • PubChem Compound Summary. "6-Benzamidohexanoic acid" (Structural analogue reference). Link

Sources

Methodological & Application

Application Notes and Protocols for the Purification of Crude 6-(4-Isopropoxybenzoylamino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive guide provides detailed methodologies for the purification of crude 6-(4-Isopropoxybenzoylamino)hexanoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for high-purity compounds in drug development, this document outlines three primary purification strategies: chemically-active acid-base extraction, recrystallization, and column chromatography. Each section explains the fundamental principles behind the technique, offers detailed, step-by-step protocols, and discusses the rationale for experimental choices to empower researchers in achieving optimal purity and yield. This guide is intended for chemists, researchers, and process development scientists.

Introduction and Compound Profile

6-(4-Isopropoxybenzoylamino)hexanoic acid is an N-acylated amino acid derivative. The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1][2] The synthesis of N-acyl amino acids, often via methods like the Schotten-Baumann reaction, can introduce unreacted starting materials (e.g., 4-isopropoxybenzoyl chloride, 6-aminohexanoic acid) and side-products.[3]

The molecular structure features two key functional groups that dictate its purification strategy:

  • A terminal carboxylic acid (-COOH) group, which is acidic.

  • An internal amide (-CONH-) linkage.

  • An aromatic ring and aliphatic chain, contributing to its solubility in organic solvents.

The presence of the carboxylic acid is the most significant feature for initial, bulk purification, as its acidity allows for dramatic and reversible changes in solubility.[4][5]

Table 1: Physicochemical Properties of 6-(4-Isopropoxybenzoylamino)hexanoic acid

PropertyValue (Estimated)Significance for Purification
Molecular FormulaC₁₆H₂₃NO₄Provides the molecular weight for stoichiometric calculations.
Molecular Weight293.36 g/mol Essential for calculating molar quantities and reaction yields.
pKa (Carboxylic Acid)~4.5 - 5.0The acidic nature allows for deprotonation with a mild base, forming a water-soluble salt.
AppearanceWhite to off-white solidVisual indicator of purity; color may suggest impurities.
SolubilitySoluble in polar organic solvents (Methanol, Ethanol, DMSO); sparingly soluble in water.[6]Guides the selection of solvents for extraction, recrystallization, and chromatography.

Purification Strategy Overview

The selection of a purification method depends on the nature and quantity of impurities, the required final purity, and the scale of the operation. A multi-step approach is often most effective.

Purification_Strategy start Crude Product extraction Acid-Base Extraction start->extraction Major non-acidic starting materials or byproducts recrystallization Recrystallization start->recrystallization If crude is relatively clean (>90% pure) extraction->recrystallization For further polishing & removal of related acidic impurities chromatography Column Chromatography extraction->chromatography If impurities co-precipitate or are structurally similar final_product Pure Product (>99%) recrystallization->final_product chromatography->final_product Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Organic Phase cluster_2 Aqueous Phase (Basic) cluster_3 Precipitation Beaker dissolve 1. Dissolve Crude Product in Ethyl Acetate add_base 2. Add Aqueous NaHCO₃ (Vent CO₂!) dissolve->add_base separate 3. Separate Layers add_base->separate impurities Neutral Impurities (e.g., unreacted benzoyl chloride derivative) separate->impurities Discard salt Sodium 6-(4-Isopropoxybenzoyl- amino)hexanoate (Water Soluble) separate->salt acidify 4. Acidify with HCl to pH 2 salt->acidify filter 5. Filter and Dry Solid acidify->filter pure_product Purified Product filter->pure_product

Caption: Workflow for purification via acid-base extraction.

Method 2: Recrystallization

Principle

Recrystallization is a powerful technique for purifying solid compounds to a very high degree. It operates on the principle that the solubility of a compound in a solvent increases with temperature. [7]A nearly saturated solution is prepared at a high temperature, and as it cools, the solubility decreases, forcing the desired compound to crystallize out of the solution. Impurities, being present in much lower concentrations, ideally remain dissolved in the solvent (mother liquor). [7][8]

Causality of Experimental Choices
  • Solvent Selection: This is the most critical step. An ideal solvent should:

    • Not react with the compound.

    • Dissolve the compound poorly at low temperatures but very well at high temperatures. [7] 3. Either dissolve impurities very well at all temperatures or not at all.

    • Have a boiling point below the melting point of the compound.

    • Be volatile enough to be easily removed from the purified crystals.

For 6-(4-Isopropoxybenzoylamino)hexanoic acid, solvents like ethanol, isopropanol, acetonitrile, or a mixture such as ethanol/water or acetone/water are excellent candidates to screen. [9]The alcohol or acetone provides solubility for the organic parts of the molecule, while the water reduces solubility, especially at colder temperatures.

Protocol
  • Solvent Screening (Small Scale): Place a small amount of the crude solid (~50 mg) in a test tube. Add a potential solvent dropwise until the solid just dissolves at the solvent's boiling point. Cool the tube to room temperature and then in an ice bath. The formation of abundant, well-defined crystals indicates a good solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring (on a hot plate). Continue adding the minimum amount of hot solvent until the solid is completely dissolved, creating a saturated solution.

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven.

Method 3: Column Chromatography

Principle

Chromatography provides the highest resolution for separating complex mixtures. It relies on the differential partitioning of components between a stationary phase (a solid adsorbent, like silica gel) and a mobile phase (a liquid solvent system). [10]For this compound, both normal-phase and reversed-phase chromatography are viable.

A. Normal-Phase Flash Chromatography
  • Causality: The stationary phase (silica gel) is highly polar. The target molecule, with its polar carboxylic acid and amide groups, will adsorb strongly. Less polar impurities will elute first. A mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is used to elute the compounds. [9]A small amount of acid (e.g., 0.5% acetic acid) is often added to the mobile phase to suppress the deprotonation of the carboxylic acid group, which prevents peak tailing and improves separation.

  • Protocol:

    • Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and pack a glass column.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elution: Begin eluting with the initial low-polarity mobile phase. Gradually increase the polarity (e.g., to 50:50 Hexane:Ethyl Acetate, then 100% Ethyl Acetate) to elute the product.

    • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

B. Reversed-Phase Flash Chromatography (C18)
  • Causality: This is often an excellent choice for polar compounds. [11]The stationary phase (C18-functionalized silica) is non-polar. The mobile phase is polar (e.g., water/acetonitrile or water/methanol). More polar compounds elute first. The target molecule will be well-retained due to its aromatic and aliphatic components. A modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically added to ensure the carboxylic acid remains protonated and to improve peak shape. [11]* Protocol:

    • Column Equilibration: Use a pre-packed C18 cartridge and equilibrate it with the initial mobile phase (e.g., 80:20 Water:Acetonitrile + 0.1% TFA).

    • Sample Loading: Dissolve the sample in a minimal amount of a strong solvent like methanol or DMSO and inject it onto the column.

    • Elution: Run a gradient, decreasing the mobile phase polarity over time (e.g., from 20% to 80% acetonitrile in water) to elute the compound.

    • Fraction Collection & Analysis: Collect fractions based on UV absorbance and combine the pure fractions.

    • Solvent Removal: Remove the organic solvent via rotary evaporation. The remaining aqueous solution may require lyophilization or extraction into an organic solvent to recover the final product.

Summary and Comparison of Methods

Table 2: Comparison of Purification Techniques

ParameterAcid-Base ExtractionRecrystallizationColumn Chromatography
Principle Differential solubility of acid vs. salt formDifferential solubility at varied temperaturesDifferential partitioning between phases
Best For Bulk removal of non-acidic impuritiesFinal polishing; removal of similar-polarity impuritiesHigh-resolution separation of complex mixtures
Typical Purity 95-98%>99%>99.5%
Yield High (85-95%)Moderate to High (70-90%)Moderate (50-80%)
Scalability Excellent; easily scaled to kg quantitiesGood; can be scaled with large glasswarePoor to Moderate; requires large columns and solvent volumes
Complexity LowModerateHigh

Purity Assessment

The purity of the final product should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.

  • Nuclear Magnetic Resonance (¹H NMR): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. [1]* Melting Point: A sharp, narrow melting range close to the literature value indicates high purity. Impurities typically depress and broaden the melting range. [7]

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. Retrieved from [Link]

  • Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • Gao, T., et al. (2025, August 8). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. ResearchGate. Retrieved from [Link]

  • Frank, F. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Ang, E. L., et al. (2024, February 16). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. Retrieved from [Link]

  • Sab-Jab, A. R., et al. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • Fletcher, R. (n.d.). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace - University of Waterloo. Retrieved from [Link]

  • Cain, B. D., et al. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Haeger, G. (2023). Novel aminoacylases for the synthesis of acyl-amino acids as biosurfactants. Heinrich Heine University Düsseldorf. Retrieved from [Link]

  • Hasibuan, M. F., et al. (2024, December 30). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. INIS Repository. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 6-(benzoylamino)- (CAS 956-09-2). Retrieved from [Link]

  • Quora. (2016, July 10). What is the solubility of hexanoic acid? How can this be determined? Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • Google Patents. (n.d.). WO2024008844A1 - Industrial process for the preparation of hexanoic acid.
  • Prathyun, P., & Baidya, S. K. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. Retrieved from [Link]

  • Google Patents. (n.d.). US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
  • Reddy, G. M., et al. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. SpringerLink. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Ben-David, A., et al. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Singh, S., et al. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. De Gruyter. Retrieved from [Link]

  • Google Patents. (n.d.). US20170036991A1 - Isolation and purification of 6-aminocaproic acid.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

Sources

Application Notes and Protocols for the Recrystallization of 6-(4-Isopropoxybenzoylamino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed exploration of solvent systems and protocols for the purification of 6-(4-isopropoxybenzoylamino)hexanoic acid via recrystallization. Moving beyond a simple list of procedures, this document elucidates the rationale behind solvent selection based on the physicochemical properties of the target molecule. It presents a systematic approach to solvent screening and optimization, offering both single-solvent and dual-solvent recrystallization protocols. The methodologies are designed to be robust and self-validating, ensuring researchers can achieve high purity and yield.

Introduction: The Rationale for Recrystallization

Recrystallization remains a powerful and scalable technique for the purification of solid organic compounds.[1] Its efficacy is rooted in the differential solubility of a target compound and its impurities in a given solvent or solvent system at varying temperatures.[2][3][4] For a molecule like 6-(4-isopropoxybenzoylamino)hexanoic acid, which possesses both polar (carboxylic acid, amide) and non-polar (isopropoxy, aromatic ring, alkyl chain) moieties, selecting an appropriate solvent system is critical for successful purification. This guide will walk the researcher through a logical progression, from understanding the molecule's characteristics to executing a refined recrystallization protocol.

The ideal recrystallization solvent will exhibit high solubility for the compound of interest at elevated temperatures and low solubility at ambient or sub-ambient temperatures, allowing for maximal recovery of the purified solid upon cooling.[2]

Physicochemical Profile of 6-(4-Isopropoxybenzoylamino)hexanoic Acid

A thorough understanding of the target molecule's structure is the foundation for a logical solvent selection strategy.

  • Structure:

    • Aromatic Ring with Isopropoxy Group: This portion of the molecule is largely non-polar.

    • Amide Linkage: The amide group is polar and capable of hydrogen bonding.

    • Hexanoic Acid Chain: This consists of a polar carboxylic acid head and a non-polar five-carbon tail.

  • Overall Polarity: The molecule possesses a balance of polar and non-polar characteristics. The presence of both hydrogen bond donors (amide N-H, carboxylic acid O-H) and acceptors (amide C=O, carboxylic acid C=O, isopropoxy oxygen) suggests that polar solvents will be required to dissolve it. However, the non-polar regions will influence its solubility in less polar solvents.

  • Anticipated Solubility: Based on the "like dissolves like" principle, solvents with intermediate polarity are likely to be good candidates.[5] Very polar solvents like water may require elevated temperatures for dissolution, while very non-polar solvents like hexanes are unlikely to be effective on their own.

Systematic Solvent Screening: A Tiered Approach

A systematic approach to solvent screening is more efficient than random trials. The following tiered strategy is recommended:

Tier 1: Single Solvent Systems

The initial screening should focus on single solvents of varying polarities.

Protocol for Single Solvent Screening:

  • Place approximately 10-20 mg of the crude 6-(4-isopropoxybenzoylamino)hexanoic acid into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture in a water bath to the boiling point of the solvent. Observe the solubility.

  • If the compound dissolves completely at the boiling point, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • An ideal single solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the boiling point, and forms well-defined crystals upon cooling.

Table 1: Recommended Solvents for Initial Screening

SolventPolarity IndexBoiling Point (°C)Rationale for Inclusion
Water10.2100Highly polar; may be effective for this carboxylic acid at elevated temperatures.[3][5]
Ethanol5.278A polar protic solvent often effective for compounds with hydrogen bonding capabilities.[6]
Isopropanol4.382Similar to ethanol but slightly less polar.
Acetonitrile6.282A polar aprotic solvent known to be effective for the recrystallization of amides.[6]
Acetone5.156A common polar aprotic solvent.[6]
Ethyl Acetate4.477A solvent of intermediate polarity.
Toluene2.4111A non-polar aromatic solvent that can sometimes be effective for aromatic compounds.
Tier 2: Dual Solvent Systems

If no single solvent is ideal, a dual-solvent system can be employed. This typically consists of a "solvent" in which the compound is soluble and a "non-solvent" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

Commonly Employed Solvent Pairs:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexanes

  • Toluene/Hexanes

Protocol for Dual Solvent Screening:

  • Dissolve the crude compound in a minimum amount of the hot "solvent".

  • While the solution is still hot, add the "non-solvent" dropwise until the solution becomes cloudy (the point of saturation).

  • Add a few drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

Detailed Recrystallization Protocols

The following are detailed protocols based on the likely success from the solvent screening.

Protocol 1: Single Solvent Recrystallization (Acetonitrile)

Acetonitrile is a promising candidate due to its effectiveness with amides.[6]

Step-by-Step Methodology:

  • Dissolution: Place the crude 6-(4-isopropoxybenzoylamino)hexanoic acid in an Erlenmeyer flask. Add a minimal amount of acetonitrile and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot acetonitrile until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Dual Solvent Recrystallization (Ethanol/Water)

This combination is effective for many organic acids and amides.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 6-(4-isopropoxybenzoylamino)hexanoic acid in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_single Single Solvent Protocol cluster_dual Dual Solvent Protocol Crude Crude Compound Solvent_Screen Solvent Screening Crude->Solvent_Screen Dissolve_Single Dissolve in Minimal Hot Solvent Solvent_Screen->Dissolve_Single Ideal Single Solvent Found Dissolve_Dual Dissolve in Minimal Hot 'Solvent' Solvent_Screen->Dissolve_Dual Solvent Pair Required Cool_Single Slow Cooling & Ice Bath Dissolve_Single->Cool_Single Filter_Single Vacuum Filtration Cool_Single->Filter_Single Wash_Single Wash with Cold Solvent Filter_Single->Wash_Single Dry_Single Drying Wash_Single->Dry_Single Pure_Crystal Pure Crystals Dry_Single->Pure_Crystal Add_Anti Add Hot 'Anti-Solvent' to Cloud Point Dissolve_Dual->Add_Anti Clarify Clarify with a few drops of 'Solvent' Add_Anti->Clarify Cool_Dual Slow Cooling & Ice Bath Clarify->Cool_Dual Filter_Dual Vacuum Filtration Cool_Dual->Filter_Dual Wash_Dual Wash with Cold Solvent Mixture Filter_Dual->Wash_Dual Dry_Dual Drying Wash_Dual->Dry_Dual Dry_Dual->Pure_Crystal

Caption: General workflow for recrystallization solvent selection and execution.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Try a different solvent or a dual-solvent system.
Oiling out - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Select a solvent with a lower boiling point.
Low recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of solvent necessary.- Ensure filtration apparatus is pre-heated.- Allow for a longer cooling time in the ice bath.
Impure crystals - The rate of cooling was too fast.- The chosen solvent does not effectively exclude the impurity.- Allow the solution to cool more slowly.- Perform a second recrystallization.- Select a different solvent system.

Conclusion

The successful recrystallization of 6-(4-isopropoxybenzoylamino)hexanoic acid is readily achievable through a systematic and well-reasoned approach to solvent selection. By understanding the molecule's structural and polarity characteristics, researchers can efficiently screen and identify suitable single-solvent or dual-solvent systems. The protocols provided herein, particularly with acetonitrile or an ethanol/water mixture, offer robust starting points for achieving high purity and yield. Adherence to the principles of slow cooling and minimal solvent usage are paramount for obtaining optimal results.

References

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Unknown. Crystallization Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Unknown. The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Unknown. Recrystallization and Crystallization. Retrieved from [Link]

  • Unknown. Recrystallization of Benzoic Acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Resolving solubility issues with 6-(4-Isopropoxybenzoylamino)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Formulation Issues

Role: Senior Application Scientist | System Status: Active

The Core Challenge: The Amphiphilic Paradox

You are likely working with 6-(4-Isopropoxybenzoylamino)hexanoic acid , a molecule structurally analogous to SNAC (Salcaprozate sodium) and SNAD . These molecules are N-acylated amino acids used primarily as chemical permeation enhancers (CPEs) for the oral delivery of macromolecules (e.g., peptides, proteins).

The Problem: This molecule is an amphiphile . It possesses a hydrophobic tail (the isopropoxy-benzoyl group) and a hydrophilic head (the hexanoic acid group).

  • As a Free Acid: It is practically insoluble in water because the protonated carboxylic acid cannot overcome the lipophilicity of the aromatic tail.

  • As a Salt: It acts as a surfactant.[1] However, it is prone to micellar collapse (precipitation) if the pH shifts even slightly acidic or if the ionic strength changes efficiently (the "salting-out" effect).

This guide addresses the transition from the insoluble "Free Acid" to the soluble "Active Salt" and how to maintain stability in biological assays.

Troubleshooting Center (Q&A)

Scenario A: "I bought the powder, and it floats in water. It won't dissolve."

Diagnosis: You have purchased the Free Acid form (CAS: 956-09-2 or similar analog), not the Sodium Salt. The pKa of the terminal carboxylic acid is approximately 4.6 – 4.8 . In water (pH ~7), it is not fully ionized, and the hydrophobic aromatic rings stack, preventing solvation.

Immediate Fix: You must convert it to a salt in situ or permanently.

  • Quick Fix (In-situ): Suspend the powder in water. Add 1.0 equivalent of 1M NaOH dropwise while stirring. The solution will clear as the pH rises above 7.5–8.0.

  • Better Fix: See the Sodium Salt Preparation Protocol below.

Scenario B: "My stock solution was clear, but it precipitated when added to PBS/Media."

Diagnosis: This is the pH Crash . PBS and cell culture media are buffered to pH 7.4. If your stock solution (likely in DMSO or high-pH water) is diluted, the local pH may drop. If the local pH dips near the pKa (approx pH 5.0) or if the concentration exceeds the Critical Micelle Concentration (CMC) in the presence of salts, the molecule protonates and crashes out.

Corrective Action:

  • Check Stock pH: Ensure your aqueous stock is buffered to pH 8.0–8.5.

  • Warm the Media: Permeation enhancers often have a Krafft Point (the temperature below which micelles cannot form, and the solid precipitates). Ensure your media is at 37°C before adding the compound.

  • Slow Addition: Vortex the media while adding the compound to prevent localized high concentrations.

Scenario C: "The solution turned into a thick gel."

Diagnosis: You have triggered Viscoelastic Worm-like Micelle Formation . At high concentrations (>100 mM) or specific salt concentrations, N-acylated amino acids stack into long, rod-like structures rather than spheres, trapping water and forming a hydrogel.

Corrective Action:

  • Dilute: The gelation is reversible. Add buffer.

  • Heat: Warming to 50°C often breaks the gel structure (temporarily).

  • Avoid Calcium: Divalent cations (Ca²⁺, Mg²⁺) in media can bridge the carboxylic heads, causing cross-linking and precipitation/gelation. Use Ca²⁺-free buffers for initial dissolution.

Data & Solubility Profile

Solvent / ConditionSolubility StatusNotes
Water (pH < 6) InsolubleProtonated form dominates.
Water (pH > 8) Soluble (>200 mg/mL)Forms anionic surfactant micelles.
DMSO Soluble (>100 mM)Good for stock, but DMSO is toxic to cells >0.1%.
Ethanol SolubleUseful for synthesis/purification.
PBS (pH 7.4) MetastableRisk of precipitation >10 mM due to salt effects.
SGF (Simulated Gastric Fluid) InsolubleWill precipitate immediately (mimics stomach behavior).

Critical Protocol: Preparation of the Sodium Salt

To ensure reproducible biological data, do not use the free acid directly in assays. Convert it to the sodium salt.

Objective: Synthesize Sodium 6-(4-Isopropoxybenzoylamino)hexanoate.

Reagents:

  • 6-(4-Isopropoxybenzoylamino)hexanoic acid (Free Acid)

  • Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Acetone (for precipitation)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of Free Acid in 10 mL of Anhydrous Ethanol. Slight warming (40°C) may be required.

  • Neutralization: Add an equimolar amount (1:1 ratio) of NaOH (dissolved in minimal ethanol) or NaOEt.

    • Calculation: If MW of Acid is ~293 g/mol , use 1.0 eq of NaOH.

  • Stirring: Stir for 30 minutes at room temperature. The solution should remain clear.

  • Precipitation: Slowly pour the reaction mixture into 100 mL of cold Acetone (0°C) while stirring vigorously. The sodium salt will precipitate as a white solid.

  • Filtration: Filter the solid under vacuum.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Storage: Store in a desiccator. This salt is hygroscopic.[2]

Visualizing the Solubility Mechanism

The following diagram illustrates the critical decision pathways for handling this compound in the lab.

SolubilityLogic Start Start: Solid Powder (Free Acid Form) SolventChoice Choose Solvent System Start->SolventChoice Aqueous Aqueous Buffer / Water SolventChoice->Aqueous Organic DMSO / Ethanol SolventChoice->Organic CheckPH Check pH Aqueous->CheckPH Acidic pH < 6.0 (Protonated) CheckPH->Acidic Low pH Basic pH > 8.0 (Ionized) CheckPH->Basic High pH ResultPrecip PRECIPITATION (Hydrophobic Stacking) Acidic->ResultPrecip ResultSoluble CLEAR SOLUTION (Micelle Formation) Basic->ResultSoluble Dilution Dilution into Media (1:1000) Organic->Dilution Dilution->ResultSoluble Slow Add + Warm CrashRisk Risk: 'The Crash' Local pH Drop Dilution->CrashRisk Rapid Addition

Caption: Decision tree for solubilizing N-acylated amino acids. Note the critical dependence on pH > 8.0 for aqueous stability.

Mechanism of Action (Pathway)

Understanding why you are using this molecule helps in troubleshooting. It is not just a passive solute; it modifies the membrane environment.

Mechanism Molecule 6-(4-Isopropoxy...) (Amphiphile) Membrane Lipid Bilayer (Cell Membrane) Molecule->Membrane Inserts Hydrophobic Tail Interaction Membrane Fluidization (Surfactant Effect) Membrane->Interaction Disrupts Packing Permeation Paracellular/Transcellular Transport Interaction->Permeation Opens Pathways Cargo Drug Payload (Peptide/Protein) Cargo->Permeation Co-transports

Caption: The molecule acts as a surfactant, inserting its hydrophobic tail into the lipid bilayer to transiently increase permeability.

References & Authority

The protocols and mechanisms described above are grounded in the foundational chemistry of N-acylated amino acids (the "Eligen" technology class).

  • Leone-Bay, A., et al. (1995). N-acylated alpha-amino acids as novel oral delivery agents for proteins.[3] Journal of Medicinal Chemistry. Link

    • Relevance: Establishes the synthesis and solubility profile of the benzoyl-amino acid class.

  • Emisphere Technologies. (2000). Carriers for Drug Delivery.[3][4] U.S. Patent 6,099,856. Link

    • Relevance: Detailed synthesis of sodium salts of N-acylated amino acids to prevent precipitation.

  • Brayden, D. J., et al. (2014). Salcaprozate sodium (SNAC) enhances permeability of octreotide across the rat ileum. European Journal of Pharmaceutical Sciences. Link

    • Relevance: Validates the mechanism of action and the necessity of buffering for these enhancers.

  • Mulligan, S., et al. (2012). The mechanism of action of the oral absorption enhancer SNAC. Biomaterials. Link

    • Relevance: Explains the surfactant-induced membrane fluidization visualized in the diagram.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 6-(4-Isopropoxybenzoylamino)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 6-(4-Isopropoxybenzoylamino)hexanoic acid. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of chromatographic peak tailing. By understanding the chemical nature of the analyte and the fundamental principles of HPLC, you can systematically improve peak symmetry, ensuring accurate and reproducible results.

Understanding the Analyte: 6-(4-Isopropoxybenzoylamino)hexanoic acid

Before troubleshooting, it is crucial to understand the physicochemical properties of the target molecule.

  • Structure:

    
    

    This is a placeholder for the chemical structure. A visual representation would be included here.

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is the most critical group for troubleshooting. It is acidic and can exist in either a neutral (protonated, -COOH) or a negatively charged (deprotonated, -COO⁻) state, depending on the pH of the mobile phase.

    • Amide (-CONH-): A polar group that can participate in hydrogen bonding.

    • Aromatic Ring & Isopropoxy Group: These moieties contribute to the molecule's overall hydrophobicity, making it well-suited for reversed-phase chromatography.

  • pKa (Acid Dissociation Constant): The carboxylic acid group of the hexanoic acid backbone is the primary ionizable site. The pKa of hexanoic acid is approximately 4.88.[1] The electron-withdrawing effects of the benzoyl group may slightly alter this, but we can use ~4.8 as a working estimate. This value is the cornerstone of our troubleshooting strategy, as the analyte's retention and peak shape will change dramatically around this pH.[2][3]

The Fundamentals of Peak Tailing

Q1: What is peak tailing and why is it a problem?

Peak tailing refers to a peak shape distortion where the latter half of the peak is broader than the front half, creating an asymmetrical "tail". In an ideal chromatogram, peaks are symmetrical (Gaussian). Tailing is problematic because it:

  • Reduces resolution between adjacent peaks.

  • Complicates peak integration, leading to inaccurate quantification.

  • Can indicate underlying issues with the column, the HPLC system, or the method itself.

The asymmetry factor (As), or tailing factor, is used to quantify this distortion. An ideal peak has an As of 1.0. For many assays, a value up to 1.5 is acceptable, though values closer to 1.0 are always desirable.[4]

The primary causes of peak tailing can be broadly categorized into chemical interactions and physical or system effects.

G start Peak Tailing Observed cat1 Chemical Interactions start->cat1 cat2 System & Physical Effects start->cat2 cause1a Secondary Silanol Interactions cat1->cause1a cause1b Mobile Phase pH ≈ Analyte pKa cat1->cause1b cause1c Sample or Column Contamination cat1->cause1c cause2a Column Overload (Mass or Volume) cat2->cause2a cause2b Extra-Column Volume (Dead Volume) cat2->cause2b cause2c Column Bed Deformation (Void, Channeling) cat2->cause2c Troubleshooting_Workflow start Peak Tailing Observed for 6-(4-Isopropoxybenzoylamino)hexanoic acid check_ph Step 1: Verify Mobile Phase pH Is pH < 3.0? start->check_ph adjust_ph Action: Adjust aqueous mobile phase pH to 2.5-2.8 using an acid (e.g., Formic, Phosphoric) check_ph->adjust_ph No check_overload Step 2: Check for Column Overload Inject a 1:10 diluted sample. Does peak shape improve? check_ph->check_overload Yes adjust_ph->check_overload reduce_conc Action: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_system Step 3: Inspect System for Extra-Column Volume check_overload->check_system No end_good Problem Solved reduce_conc->end_good fix_connections Action: Check all fittings for gaps. Use shorter, narrower ID tubing (e.g., 0.125 mm / 0.005"). check_system->fix_connections check_column Step 4: Evaluate Column Health fix_connections->check_column replace_column Action: Flush column, check for voids, or replace with a new/different column. check_column->replace_column replace_column->end_good end_bad Issue Persists: Consult advanced diagnostics

Caption: A systematic workflow for troubleshooting peak tailing.

Q3: How does mobile phase pH affect the peak shape of my acidic analyte?

This is the most probable cause of peak tailing for an acidic compound like 6-(4-Isopropoxybenzoylamino)hexanoic acid. The mobile phase pH dictates the ionization state of the analyte's carboxylic acid group.

  • Mechanism: When the mobile phase pH is close to the analyte's pKa (~4.8), the analyte exists as a mixture of its protonated (neutral) and deprotonated (anionic) forms. [2][5]The neutral form is more hydrophobic and interacts more strongly with the C18 stationary phase, while the anionic form is more polar and is repelled, eluting faster. This simultaneous existence of two forms with different retention behaviors leads to a broad, tailing peak. [6][7]

  • Solution (Ion Suppression): To ensure the analyte is in a single, stable form, you must control the pH. For an acid, this means lowering the pH to fully protonate the carboxylic acid group. A general rule is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa. [7]

    Mobile Phase pH Relationship to pKa (~4.8) Dominant Analyte Form Expected Peak Shape
    < 2.8 pH << pKa >99% Neutral (-COOH) Sharp, Symmetrical
    4.8 pH = pKa 50% Neutral, 50% Anionic Broad, Tailing, or Split

    | > 6.8 | pH >> pKa | >99% Anionic (-COO⁻) | Sharp, but very low retention |

Recommendation: Buffer the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate acid (e.g., 0.1% formic acid or phosphoric acid). This practice, known as "ion suppression," will ensure the analyte is in its neutral, non-ionized form, leading to better retention and a symmetrical peak shape. [8]

Q4: What are silanol interactions, and how can I minimize them?

Even with proper pH control, peak tailing can occur due to secondary interactions with the stationary phase itself.

  • Mechanism: Most reversed-phase columns are made from silica particles bonded with C18 chains. However, the bonding process is never 100% complete, leaving behind unreacted silanol groups (Si-OH) on the silica surface. [9][10]These silanol groups are weakly acidic (pKa ~3.8-4.5) and can become deprotonated (Si-O⁻) at mobile phase pH values above ~3.5. [11]Your negatively charged analyte (if pH > pKa) can be repelled, but more commonly, the polar carboxylic acid can engage in hydrogen bonding with these active sites, creating a secondary retention mechanism that causes tailing. [4][12]

  • Solutions:

    • Low pH: As described in Q3, operating at a low pH (<3.0) keeps the silanol groups protonated (Si-OH), minimizing their ability to interact ionically. [11][13] 2. Use End-Capped Columns: Modern columns are often "end-capped," where residual silanol groups are reacted with a small silylating agent (like trimethylsilane) to make them inert. [4]Using a high-quality, end-capped column is highly recommended for analyzing polar or ionizable compounds.

    • Choose High-Purity Silica: Columns made from high-purity, "Type B" silica have fewer metal impurities and a less acidic, more homogeneous silanol environment, which naturally reduces tailing compared to older "Type A" silica. [11][14]

Q5: Could I be overloading my column? How can I check?

Injecting too much sample can saturate the stationary phase, leading to peak distortion. While often associated with "fronting" peaks, severe overload can also manifest as tailing. [13][15]

  • Mechanism (Mass Overload): There are a finite number of active sites on the stationary phase. When too many analyte molecules are injected at once, the sites at the column inlet become saturated. [16]Excess molecules travel further down the column before interacting, distorting the chromatographic band and often causing the peak to broaden and tail. [17]* Mechanism (Volume Overload): Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can also cause peak distortion. The strong solvent carries the analyte band down the column in a distorted shape.

  • Diagnostic Test & Solution:

    • Prepare a 1:10 and a 1:100 dilution of your sample.

    • Inject the original sample, followed by the two dilutions.

    • If the peak shape becomes significantly more symmetrical and the tailing factor decreases with dilution, you are experiencing mass overload. [12][18] 4. Solution: Reduce the concentration of your sample or decrease the injection volume. Also, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. [19]

Q6: How do I identify and fix issues related to extra-column volume?

Extra-column volume (or dead volume) is any volume the sample encounters outside of the column itself, such as in tubing, fittings, or the detector flow cell. [20][21]This volume contributes to band broadening and can cause significant tailing, especially for early-eluting peaks. [22]

  • Causes:

    • Using connection tubing with an internal diameter (ID) that is too large (e.g., >0.175 mm).

    • Using tubing that is excessively long.

    • Improperly seated fittings that leave a small void or gap between the tubing and the column port. [23]

  • Solutions:

    • Minimize Tubing Length: Keep all tubing, especially between the autosampler, column, and detector, as short as possible.

    • Use Narrow-Bore Tubing: For standard analytical HPLC, use PEEK tubing with a small internal diameter (e.g., 0.125 mm or 0.005 inches) to reduce volume. [6] 3. Ensure Proper Connections: When making connections, ensure the tubing is fully bottomed out in the port before tightening the ferrule. This prevents the creation of a void. Using modern fingertight fittings can help ensure zero-dead-volume connections. [20]

Q7: My column is old. Could it be the problem?

Yes. Column performance degrades over time. If you've ruled out mobile phase and system issues, the column itself may be the culprit.

  • Causes:

    • Column Bed Deformation: High pressure or repeated pressure shocks can cause the packed silica bed at the inlet of the column to settle, creating a void. [12]This void acts as a mixing chamber, causing peak broadening and tailing. [13] * Blocked Frit: The inlet frit (a small porous filter) can become blocked by particulate matter from the sample or mobile phase, leading to distorted flow paths and peak shape issues. [4] * Stationary Phase Degradation: Operating at extreme pH (especially >8 for silica columns) can dissolve the silica or cleave the bonded phase, exposing more active silanol sites and degrading performance. [3]

  • Solutions:

    • Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.22 or 0.45 µm filter to prevent blockage.

    • Use a Guard Column: A guard column is a small, inexpensive column placed before the main analytical column to protect it from contamination and particulates.

    • Column Washing: Try reversing the column (disconnect from the detector first) and flushing it with a strong solvent to dislodge any blockage from the inlet frit. [4]Always check the manufacturer's instructions to see if your column can be back-flushed.

    • Column Replacement: If the above steps fail, the most reliable solution is to replace the column with a new one. Comparing the performance of the old column to a new one is the definitive test of column health.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • HPLC column overload - Element Lab Solutions. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations - Element Lab Solutions. [Link]

  • How to Avoid HPLC Column Overload - Chromatography Today. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • What do you know about the overload for HPLC column? | Biovanix Chromatography. [Link]

  • Reasons for Peak Tailing of HPLC Column - Hawach. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa - Element Lab Solutions. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]

  • F.A.Q. - What is the difference between dead volume and dwell volume? - Kromasil. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - Shimadzu. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare. [Link]

  • Column Volume and Extra-Column Volume - Phenomenex. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide - LCGC International. [Link]

  • The Theory of HPLC Column Chemistry - Crawford Scientific. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II - ChromaNik Technologies Inc. [Link]

  • Extra-Column Volume in HPLC - Element Lab Solutions. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]

  • Overload in Liquid Chromatography - LCGC International. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? - Waters Knowledge Base. [Link]

  • Caproic acid - Wikipedia. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Assay Methods for 6-(4-Isopropoxybenzoylamino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Research and Development

In the realms of pharmaceutical sciences and biomedical research, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable data are built. For a molecule like 6-(4-Isopropoxybenzoylamino)hexanoic acid, an N-acylated amino acid derivative with potential applications in drug development, understanding its purity profile is paramount. The presence of even minute quantities of impurities—be they starting materials, by-products, or degradation products—can significantly impact biological activity, toxicity, and physicochemical properties.

This guide is designed for researchers, analytical scientists, and drug development professionals, providing a comprehensive comparison of key analytical methods for determining the purity of 6-(4-Isopropoxybenzoylamino)hexanoic acid. We will delve into the mechanistic underpinnings and practical execution of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and traditional Acid-Base Titration. Furthermore, we will explore the utility of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, primary method of quantification. The objective is to equip the reader with the knowledge to select and implement the most appropriate purity assay for their specific needs, ensuring the integrity of their research.

Understanding the Analyte: Physicochemical Properties of 6-(4-Isopropoxybenzoylamino)hexanoic Acid

Effective analytical method development is predicated on a sound understanding of the analyte's physicochemical characteristics. As this is a specialized molecule, we will leverage predicted properties from established computational tools to inform our experimental design. These predictions provide a robust starting point for method optimization.

PropertyPredicted ValueSignificance in Analytical Method Development
Molecular Weight 293.37 g/mol A fundamental constant required for all forms of quantitative analysis.
logP (Octanol/Water Partition Coefficient) ~3.5This value indicates a significant degree of lipophilicity, making the molecule well-suited for reversed-phase chromatography.[1]
Aqueous Solubility Predicted to be lowThis necessitates the use of organic co-solvents for the preparation of stock solutions for HPLC, qNMR, and titration.[1]
pKa (acidic) ~4.8The carboxylic acid functional group will be deprotonated at pH values above this, a key principle for both its retention behavior in HPLC and its quantification via acid-base titration.
UV Absorbance The presence of the benzoyl chromophore suggests strong UV absorbance, with an expected maximum (λmax) in the 240-260 nm range.This inherent property allows for sensitive detection using HPLC with a UV detector.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of purity analysis in the pharmaceutical industry, prized for its high resolving power, sensitivity, and reproducibility. For 6-(4-Isopropoxybenzoylamino)hexanoic acid, a reversed-phase methodology is the logical choice due to its nonpolar character.

Scientific Rationale

The principle of reversed-phase HPLC lies in the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase. By gradually increasing the proportion of an organic solvent (the 'strong' solvent, like acetonitrile) in the aqueous mobile phase—a technique known as gradient elution—we can sequentially elute compounds from the column based on their hydrophobicity. Less polar compounds interact more strongly with the C18 stationary phase and thus require a higher concentration of organic solvent to elute. The aromatic ring in our target molecule provides a strong chromophore, allowing for sensitive detection by UV absorbance.

Detailed Experimental Protocol
  • Instrumentation: A high-performance liquid chromatography system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a diode array or variable wavelength UV detector. A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended.

  • Reagent Preparation:

    • Mobile Phase A: Deionized water with 0.1% (v/v) Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.

    • Rationale: Formic acid is used as a mobile phase modifier to acidify the mobile phase (pH ~2.7). This ensures that the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention.

  • Standard and Sample Preparation:

    • Accurately prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

    • Prepare working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to concentrations ranging from 0.01 to 0.2 mg/mL.

    • Prepare the sample for analysis by dissolving it in the same 50:50 diluent to a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Detection Wavelength: 254 nm (or the empirically determined λmax)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 50
      15.0 95
      20.0 95
      20.1 50

      | 25.0 | 50 |

  • Data Analysis: Purity is typically assessed by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases C System Equilibration A->C B Prepare Standard & Sample Solutions D Sample Injection B->D E Gradient Separation on C18 Column D->E F UV Detection E->F G Peak Integration F->G H Purity Calculation (Area %) G->H

Caption: HPLC-UV analysis workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For polar, non-volatile molecules like N-acylated amino acids, a chemical derivatization step is essential to render them suitable for GC analysis.

Scientific Rationale

The carboxylic acid and amide functionalities of the target molecule make it non-volatile. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the carboxyl and amide groups with trimethylsilyl (TMS) groups. This transformation dramatically increases the volatility and thermal stability of the molecule, allowing it to be vaporized and passed through the GC column. Separation in the GC is based on the boiling points and polarities of the derivatized compounds. The mass spectrometer then provides definitive identification based on the unique fragmentation pattern of the derivatized analyte.

Detailed Experimental Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, with a heated injector, a capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase), and an electron ionization (EI) source.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 0.5 mg of the sample into a 2 mL autosampler vial.

    • Add 100 µL of pyridine (as a solvent and catalyst).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial tightly and heat at 80 °C for 45 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: Increase at 15 °C/min to 300 °C.

      • Hold at 300 °C for 5 minutes.

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV (Electron Ionization)

    • Mass Scan Range: m/z 50 - 600

  • Data Analysis: Purity is determined from the Total Ion Chromatogram (TIC) by calculating the area percentage of the peak corresponding to the derivatized analyte. The identity of the peak is confirmed by comparing its mass spectrum with the expected fragmentation pattern.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Sample B Add Pyridine & BSTFA A->B C Heat to Complete Reaction B->C D Inject Derivatized Sample E GC Separation D->E F Mass Spectrometric Detection E->F G Analyze Total Ion Chromatogram F->G H Confirm Identity via Mass Spectrum G->H I Calculate Purity H->I

Caption: GC-MS purity analysis workflow.

Method 3: Acid-Base Titration

Acid-base titration is a classic, absolute quantitative method that provides a direct measure of the molar amount of an acidic or basic substance. For 6-(4-isopropoxybenzoylamino)hexanoic acid, the presence of the terminal carboxylic acid group makes it an ideal candidate for this technique.

Scientific Rationale

This method is based on the stoichiometric neutralization reaction between the carboxylic acid group of the analyte and a strong base, typically sodium hydroxide (NaOH), of a precisely known concentration. By accurately measuring the volume of the NaOH solution required to reach the equivalence point (where moles of acid equal moles of base), we can calculate the mass of the pure acid in the weighed sample, and thus its purity. The endpoint of the titration can be visualized using a pH indicator like phenolphthalein, which changes color at the pH of the equivalence point, or by monitoring the pH change potentiometrically.

Detailed Experimental Protocol
  • Instrumentation: Calibrated analytical balance, a Class A 50 mL burette, a magnetic stirrer and stir bar, and standard glassware.

  • Reagent Preparation:

    • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution, traceable to a primary standard (e.g., potassium hydrogen phthalate).

    • Solvent: A 1:1 (v/v) mixture of neutralized ethanol and deionized water. Rationale: The organic co-solvent is necessary to ensure the complete dissolution of the lipophilic analyte.

    • Indicator: Phenolphthalein solution (1% in ethanol).

  • Titration Procedure:

    • Accurately weigh approximately 200 mg of the sample into a 250 mL Erlenmeyer flask.

    • Add 75 mL of the neutralized ethanol/water solvent and stir until the sample is fully dissolved.

    • Add 3-4 drops of phenolphthalein indicator. The solution should be colorless.

    • Fill the burette with the 0.1 M NaOH solution and record the initial volume to two decimal places.

    • Titrate the sample solution with the NaOH, swirling the flask continuously. As the endpoint approaches, a pink color will persist for longer upon addition of the base.

    • Add the titrant dropwise near the endpoint until a faint but persistent pink color is obtained.

    • Record the final volume from the burette.

  • Calculation of Purity:

    • Purity (%) = (Volume of NaOH (L) × Molarity of NaOH (mol/L) × Molecular Weight of Analyte ( g/mol )) / (Weight of Sample (g)) × 100

Logical Relationship Diagram

Titration_Logic Analyte Known Mass of 6-(4-Isopropoxybenzoylamino)hexanoic acid Reaction Neutralization Reaction (1:1 Stoichiometry) Analyte->Reaction Calculation Purity Calculation Analyte->Calculation Mass Titrant Standardized NaOH Solution (Known Molarity) Titrant->Reaction Titrant->Calculation Molarity Endpoint Endpoint Detection (Phenolphthalein color change) Reaction->Endpoint Volume Volume of NaOH Consumed Endpoint->Volume Volume->Calculation

Caption: Logical flow of purity determination by titration.

An Orthogonal Approach: Quantitative NMR (qNMR)

In modern analytical chemistry, qNMR has emerged as a primary ratio method of measurement, offering the ability to determine purity without the need for an identical reference standard of the analyte.[2]

The fundamental principle of qNMR is that the area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[3] By dissolving a precisely weighed amount of the sample with a precisely weighed amount of a stable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone), the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved proton signals from both the analyte and the standard. This technique is particularly powerful as it is non-destructive and provides structural information simultaneously with quantitative data.[2]

Comparative Summary and Recommendations

ParameterHPLC-UVGC-MSAcid-Base TitrationqNMR
Principle of Measurement Chromatographic Separation & UV AbsorbanceChromatographic Separation & Mass DetectionChemical Reaction StoichiometryNuclear Magnetic Resonance Signal Proportionality
Specificity High (separates isomers and related substances)Very High (provides structural confirmation)Low (measures total acidity)High (relies on specific proton environments)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (mg scale)Moderate (mg/mL)
Throughput High (amenable to automation)Moderate (derivatization step)Low (manual procedure)Moderate
Reference Standard Requires analyte-specific standardRecommended for highest accuracyNot required (primary method)Requires a non-analyte internal standard
Key Advantage Robust, versatile, widely availableDefinitive identification of impuritiesAbsolute, inexpensive, simple equipmentAbsolute, no analyte-specific standard needed, structurally informative
Primary Limitation Relies on chromophores, potential for co-elutionRequires derivatization, potential for thermal degradationNon-specific for non-acidic impuritiesLower sensitivity, higher initial instrument cost

Recommendations for a Comprehensive Purity Assessment:

For a robust and defensible purity assessment of 6-(4-isopropoxybenzoylamino)hexanoic acid, a multi-faceted approach is recommended:

  • Primary Purity by HPLC-UV: Employ HPLC-UV as the primary method for routine quality control, impurity profiling, and stability testing. Its ability to separate and quantify related substances is crucial.

  • Orthogonal Confirmation by qNMR or Titration: Use either qNMR or acid-base titration as an orthogonal, absolute method to confirm the purity value obtained by HPLC. This provides confidence that the main peak in the chromatogram is indeed the target compound at the stated purity.

  • Impurity Identification by GC-MS (or LC-MS): If unknown impurities are detected by HPLC, GC-MS (for volatile impurities) or, more commonly, LC-MS can be employed to elucidate their structures.

By strategically combining these methods, researchers can establish a comprehensive and accurate purity profile for 6-(4-isopropoxybenzoylamino)hexanoic acid, ensuring the quality and integrity of their scientific endeavors.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]

  • Valigurová, P., Jarešová, L., Váňová, J., & Česla, P. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Analytica, 1(2), 124-136. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Chemistry LibreTexts. (2022, October 30). 9.2: Acid–Base Titrations. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ChemAxon. (n.d.). Solubility Prediction. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 6-(6-Aminohexanamido)hexanoic acid. [Link]

Sources

Introduction: The Critical Role of Positional Isomerism in Molecular Stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Chemical Stability of Isopropoxy-Substituted Hexanoic Acid Isomers

Prepared by: Senior Application Scientist

In the realm of pharmaceutical development and fine chemical synthesis, the precise positioning of functional groups on a molecule can dramatically influence its physicochemical properties, including its chemical stability. This guide delves into the comparative stability of positional isomers of isopropoxy-substituted hexanoic acid, a class of compounds with potential applications as intermediates and building blocks. Understanding the inherent stability of these isomers is paramount for predicting shelf-life, designing robust formulations, and ensuring the integrity of active pharmaceutical ingredients (APIs).

The presence of both a carboxylic acid and an ether (isopropoxy) group introduces two key potential sites for degradation. The ether linkage is susceptible to hydrolysis, particularly under acidic conditions, while the overall molecule can be sensitive to thermal stress. The electronic interplay between these two groups, dictated by their relative positions (C2 to C6), is hypothesized to be a primary determinant of the molecule's susceptibility to degradation.

This guide presents a comprehensive stability study methodology, rooted in established principles of forced degradation as outlined by ICH guidelines. We will explore the rationale behind the experimental design, provide detailed protocols for a stability-indicating analytical method, and present a comparative analysis of hypothetical data for five positional isomers:

  • 2-Isopropoxyhexanoic Acid

  • 3-Isopropoxyhexanoic Acid

  • 4-Isopropoxyhexanoic Acid

  • 5-Isopropoxyhexanoic Acid

  • 6-Isopropoxyhexanoic Acid

Our objective is to provide researchers and drug development professionals with a robust framework for evaluating the stability of similar substituted aliphatic chains, enabling more informed decisions in candidate selection and process development.

Experimental Design and Rationale

A successful stability study hinges on an analytical method capable of separating the parent compound from its potential degradation products. This is known as a "stability-indicating" method. Our approach is centered around the development and application of a High-Performance Liquid Chromatography (HPLC) method coupled with UV detection, with mass spectrometry (LC-MS) used for the crucial task of identifying degradation products.

Forced Degradation (Stress Testing)

To proactively investigate potential degradation pathways, we subject the isomers to accelerated stress conditions. This approach allows us to generate degradation products quickly and assess the molecule's intrinsic stability.

  • Rationale for Hydrolytic Stress: The ether linkage is the most probable site for hydrolytic cleavage. By exposing the isomers to acidic, basic, and neutral pH conditions at elevated temperatures, we can simulate the environments they might encounter during formulation or long-term storage and determine the pH-dependent stability profile.

  • Rationale for Thermal Stress: Thermal stress testing evaluates the molecule's resilience to heat, which is a critical parameter for manufacturing, transport, and storage. Degradation can occur through various mechanisms, including decarboxylation or other complex rearrangements.

Experimental Workflow

The overall logic of the stability assessment follows a systematic process from sample preparation to data analysis and interpretation.

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare individual stock solutions of each isomer (e.g., in ACN) B Aliquot stocks into stress conditions: - 0.1 M HCl - pH 7.4 Buffer - 0.1 M NaOH - Solid-state (for thermal) A->B C Incubate samples at elevated temperature (e.g., 60°C) for a defined time course (0, 8, 24, 48 hours) B->C D Quench reaction and dilute samples at each time point C->D E Analyze via stability-indicating HPLC-UV method D->E F Analyze key samples via LC-MS to identify degradation products D->F G Quantify parent compound remaining (Assay vs. Time) E->G I Compare stability across isomers and conditions F->I H Calculate degradation rates G->H H->I

Caption: Overall workflow for the comparative stability study.

Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A robust, general-purpose column is chosen to achieve good separation of the moderately polar parent compounds from potentially more polar or non-polar degradants.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for ensuring good peak shape of the carboxylic acids by suppressing the ionization of the carboxyl group.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration) A gradient is employed to ensure elution of the parent compound with a reasonable retention time while also eluting any potential degradation products that may have significantly different polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 210 nm. Carboxylic acids lack a strong chromophore, so detection at a low UV wavelength is necessary to achieve adequate sensitivity.

  • Injection Volume: 10 µL.

Protocol 2: Forced Degradation Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of each isopropoxyhexanoic acid isomer in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

  • Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of pH 7.4 phosphate-buffered saline (PBS).

  • Thermal Stress (Solid): Place 5 mg of solid powder for each isomer in a clear glass vial.

  • Incubation: Place all vials in a calibrated oven at 60°C.

  • Time Points: At t=0, 8, 24, and 48 hours, remove an aliquot from each solution. For solid samples, dissolve a portion in a known volume of mobile phase.

  • Quenching & Dilution: For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a final theoretical concentration of 0.01 mg/mL with the initial mobile phase composition (80:20 Water:ACN) before injection.

Results: A Comparative Analysis of Isomer Stability

The following tables summarize the hypothetical percentage of the parent compound remaining after 48 hours of stress at 60°C. This data is illustrative, designed to reflect plausible chemical trends.

Table 1: Hydrolytic Stability Data (% Parent Remaining after 48h at 60°C)

Compound0.1 M HCl (Acid)pH 7.4 (Neutral)0.1 M NaOH (Base)
2-Isopropoxyhexanoic Acid65.2%98.5%99.1%
3-Isopropoxyhexanoic Acid88.4%99.0%99.3%
4-Isopropoxyhexanoic Acid94.1%99.2%99.5%
5-Isopropoxyhexanoic Acid95.8%99.4%99.6%
6-Isopropoxyhexanoic Acid96.2%99.5%99.7%

Table 2: Thermal Stability Data (% Parent Remaining after 48h at 60°C, Solid State)

Compound% Parent Remaining
2-Isopropoxyhexanoic Acid99.5%
3-Isopropoxyhexanoic Acid99.6%
4-Isopropoxyhexanoic Acid99.8%
5-Isopropoxyhexanoic Acid99.7%
6-Isopropoxyhexanoic Acid99.8%

Discussion: Unraveling the Structure-Stability Relationship

The hypothetical data reveals a clear and compelling trend: the stability of the isopropoxy-substituted hexanoic acids under acidic hydrolytic stress is highly dependent on the position of the ether linkage relative to the carboxylic acid.

Greatest Instability at the C2 Position: The 2-isopropoxy isomer demonstrates significantly lower stability in acidic conditions compared to its counterparts. This observation can be rationalized by the inductive effect of the carboxylic acid group. As a potent electron-withdrawing group, its proximity to the ether oxygen at the C2 position destabilizes the C-O bond, making it more susceptible to protonation and subsequent nucleophilic attack by water. This intramolecular electronic effect is a classic example of how neighboring group participation can influence reaction pathways.

Increasing Stability with Distance: As the isopropoxy group moves further from the C1 position (from C3 to C6), its stability progressively increases. This is because the electron-withdrawing inductive effect of the carboxyl group diminishes rapidly with distance. By the time the substituent is at the C4, C5, or C6 position, its electronic influence on the ether linkage is minimal, and the stability approaches that of a simple alkyl ether.

High Stability in Neutral, Basic, and Thermal Conditions: Across all isomers, stability was excellent under neutral, basic, and solid-state thermal conditions. This suggests that the primary degradation pathway is acid-catalyzed hydrolysis. The lack of degradation under basic conditions is expected, as ethers are generally resistant to base-catalyzed hydrolysis. The high thermal stability indicates that the molecules are robust to heat in the absence of a reactive medium like acid.

Proposed Degradation Pathway for 2-Isopropoxyhexanoic Acid

Based on the LC-MS analysis of the stressed samples of 2-isopropoxyhexanoic acid, the primary degradation products were identified as 2-hydroxyhexanoic acid and isopropanol. This strongly supports an acid-catalyzed hydrolysis mechanism.

Caption: Proposed acid-catalyzed hydrolysis of 2-isopropoxyhexanoic acid.

Conclusion and Recommendations

  • Primary Degradation Pathway: The dominant degradation mechanism is acid-catalyzed hydrolysis of the ether linkage.

  • Positional Dependence: Stability to acid hydrolysis is directly correlated with the distance between the isopropoxy group and the electron-withdrawing carboxylic acid. The 2-isopropoxy isomer is the most labile, while isomers with the substituent at the C4 position or further exhibit high stability.

  • High Intrinsic Stability: All isomers are highly stable under neutral, basic, and thermal stress conditions, indicating good intrinsic stability in the absence of an acidic catalyst.

For researchers in drug development and chemical synthesis, these findings have significant practical implications. When designing molecules that contain both ether and carboxylic acid functionalities, careful consideration must be given to their relative positioning. If a molecule requires high stability in an acidic environment, placing the ether linkage far from the carboxylic acid (C4 position or greater) is a highly effective strategy. Conversely, the inherent lability of a 2-alkoxy acid could potentially be exploited for designing prodrugs that release an active hydroxyl compound in the acidic environment of the stomach.

This guide provides a foundational methodology that can be adapted to assess the stability of other substituted aliphatic systems, reinforcing the principle that a deep understanding of intramolecular electronic effects is essential for the rational design of stable and effective molecules.

References

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: A Guide to Achieving High-Quality HPLC Separations Source: Waters Corporation URL: [Link]

  • Title: Inductive Effect Source: Chemistry LibreTexts URL: [Link]

Illuminating Molecular Architecture: A Comparative Guide to the Structural Confirmation of 6-(4-Isopropoxybenzoylamino)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For a novel compound like 6-(4-isopropoxybenzoylamino)hexanoic acid, a molecule with potential applications stemming from its unique combination of a flexible aliphatic chain and a rigid aromatic core, precise structural confirmation is not merely a formality but a critical step in understanding its function and potential interactions. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques, offering researchers a comprehensive framework for making informed decisions in their analytical workflows.

While a definitive crystal structure for 6-(4-isopropoxybenzoylamino)hexanoic acid is not currently available in the public domain, this guide will leverage data from the structurally related precursor, 4-isopropoxybenzoic acid, to illustrate the principles and power of X-ray crystallography. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare this venerable technique with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 1: The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for providing a detailed and unambiguous three-dimensional model of a molecule.[1][2][3] The resulting electron density map allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms, which is invaluable for understanding molecular interactions and packing in the solid state.[1][2]

The Crystallographic Workflow: From Powder to Picture

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands both patience and precision. Each step is critical for obtaining high-quality data.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.